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Introduction
AHNAK nucleoprotein is a giant scaffolding protein of approximately 700 kDa, implicated in a

diverse range of cellular processes.[1][2] Its functions include regulating cell membrane

architecture, modulating calcium signaling, and participating in cytoskeletal organization.[1] As

a scaffold protein, AHNAK facilitates complex protein-protein interactions, influencing key

signaling pathways such as the Transforming Growth Factor-β (TGF-β), Wnt, and ERK/MAPK

pathways.[3][4][5] Given its involvement in critical physiological and pathological processes like

obesity, glucose homeostasis, immune response, and tumorigenesis, the generation of AHNAK

knockout (KO) mouse models is an invaluable tool for elucidating its precise biological roles

and for preclinical assessment of therapeutic targets.[1][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the

generation and validation of AHNAK knockout mouse models using both traditional

homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9

gene-editing technology.

Strategies for Generating AHNAK Knockout Mice
Two primary methodologies are employed for the creation of knockout mice: CRISPR/Cas9-

mediated genome editing and gene targeting via homologous recombination in ES cells. The
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choice of method often depends on factors such as desired precision, timeline, and available

resources.

CRISPR/Cas9 System: This technology has revolutionized genome editing, offering a rapid

and efficient method for generating knockout models.[9] It utilizes a guide RNA (sgRNA) to

direct the Cas9 nuclease to a specific target sequence within the Ahnak gene, where it

creates a double-strand break (DSB).[9][10] The cell's natural, error-prone repair

mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or

deletions (indels) at the break site.[9] If these indels cause a frameshift in the coding

sequence, a non-functional protein is produced, effectively knocking out the gene. The direct

injection of Cas9 protein and sgRNA into mouse zygotes allows for the generation of founder

mice in a significantly shorter timeframe compared to traditional methods.[11][12]

Homologous Recombination (HR) in ES Cells: This is the conventional, highly precise

method for gene targeting.[13] It involves designing a "targeting vector" containing

sequences homologous to the regions flanking a critical exon (or exons) of the Ahnak gene.

[14][15] This vector typically includes a drug-resistance marker (e.g., neomycin resistance,

neo) that replaces the target exon(s).[14][16] The vector is introduced into pluripotent ES

cells, where homologous recombination results in the replacement of the endogenous gene

with the engineered construct.[13][15] Correctly targeted ES cells are then selected,

expanded, and injected into early-stage mouse embryos (blastocysts), which are

subsequently transferred to a surrogate mother.[14][17] The resulting chimeric offspring are

bred to achieve germline transmission of the knockout allele.[14][18]
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Feature CRISPR/Cas9 System
Homologous
Recombination in ES Cells

Principle

RNA-guided endonuclease

creates double-strand breaks,

repaired by error-prone NHEJ.

[9][10]

Gene replacement via

homologous recombination

between a targeting vector and

the endogenous locus in ES

cells.[13][14]

Timeline
Rapid (Founder mice in < 2-3

months).[11][12]

Lengthy (Typically > 1 year).

[12]

Efficiency
High mutation efficiency in

founder animals.[11]

Lower efficiency of correct

targeting in ES cells, requiring

extensive screening.[19]

Cost Generally lower cost.[10]

Higher cost due to vector

construction, ES cell culture,

and longer timelines.[10]

Precision

Potential for off-target

mutations (can be minimized

with careful sgRNA design).

High precision with virtually no

off-target effects.[13]

Application

Ideal for generating

straightforward indel-based

knockouts.[10]

Robust for complex

modifications, such as

conditional knockouts or large

deletions.[13][15]

Table 2: Summary of Reported Phenotypes in AHNAK
Knockout Mice
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Phenotypic Area
Observation in AHNAK KO
Mice

Reference

Metabolism

Resistant to high-fat diet-

induced obesity; leaner

phenotype.

[1][8]

Glucose Homeostasis

Impaired glucose tolerance

and diminished serum insulin

levels.

[1][8]

Cancer
Increased susceptibility to lung

tumor development.
[6]

Immunology

Impaired CD4+ T cell

proliferation and decreased

cytokine production (IFN-γ, IL-

4).

[7][20]

Infection Susceptibility

Increased susceptibility to

Bartonella henselae and

Leishmania major infection.

[20]

Tissue Repair

Accelerated initial liver

regeneration post-

hepatectomy.

[21]

Vascular Biology
Reduced neointima formation

after arterial ligation injury.
[5]

Initial Observation

Initially reported as viable and

fertile with no gross

abnormalities.

[7][22]
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Caption: Workflow for generating knockout mice using CRISPR/Cas9.
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Homologous Recombination Workflow
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Caption: Workflow for generating knockout mice via Homologous Recombination.
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AHNAK in TGF-β Signaling
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Caption: Simplified diagram of AHNAK's role in the TGF-β signaling pathway.
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Protocol 1: Generation of AHNAK Knockout Mice using
CRISPR/Cas9
This protocol is adapted from methodologies described for rapid mouse model generation.[9]

[10][11][12]

sgRNA Design and Synthesis:

Identify a target exon early in the Ahnak gene sequence (e.g., exon 5, as previously

disrupted[6]). Disruption of an early exon is more likely to result in a null allele.

Use a CRISPR design tool to identify several potential 20-base pair sgRNA sequences

preceding a Protospacer Adjacent Motif (PAM). Select sgRNAs with high predicted on-

target efficiency and low off-target scores.

Synthesize the selected sgRNAs, either through in vitro transcription or commercial

services.

Preparation of Injection Mix:

Prepare a microinjection buffer (e.g., TE buffer).

Dilute Cas9 protein and the synthesized sgRNA(s) in the injection buffer to final

concentrations (e.g., 100 ng/µL Cas9 protein and 50 ng/µL sgRNA).

Keep the mix on ice until use.

Zygote Microinjection:

Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6 strain).[11]

Under a microscope, microinject the CRISPR/Cas9 mix directly into the pronucleus or

cytoplasm of the zygotes.[9][11][23]

Culture the injected zygotes overnight in appropriate media to allow development to the

two-cell stage.[11]

Embryo Transfer:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9942237/
https://www.jax.org/news-and-insights/jax-blog/2016/february/three-crispr-approaches-for-mouse-genome-editing
https://www.e-jarb.org/journal/download_pdf.php?doi=10.12750/JET.2015.30.4.299
https://www.e-jarb.org/journal/view.html?doi=10.12750/JET.2015.30.4.299
https://aacrjournals.org/mcr/article/16/8/1287/268999/AHNAK-Loss-in-Mice-Promotes-Type-II-Pneumocyte
https://www.e-jarb.org/journal/download_pdf.php?doi=10.12750/JET.2015.30.4.299
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942237/
https://www.e-jarb.org/journal/download_pdf.php?doi=10.12750/JET.2015.30.4.299
https://blog.addgene.org/generating-mouse-models-using-crispr/cas9
https://www.e-jarb.org/journal/download_pdf.php?doi=10.12750/JET.2015.30.4.299
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant

surrogate female mice.

Generation and Identification of Founder (F0) Mice:

Allow pregnancies to proceed to term.

At ~1-2 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA

extraction.

Use PCR and Sanger sequencing across the target site to identify founder animals

carrying indel mutations. Alternatively, a T7 endonuclease I (T7E1) assay can be used for

initial screening.[11]

Breeding for Germline Transmission:

Breed the identified founder mice with wild-type mice to produce F1 offspring.

Genotype the F1 generation to confirm germline transmission of the mutant allele.

Intercross heterozygous F1 mice to generate homozygous AHNAK knockout mice (F2

generation).

Protocol 2: Genotyping of AHNAK Knockout Mice by
PCR
This protocol allows for the differentiation of wild-type (+/+), heterozygous (+/-), and

homozygous (-/-) knockout mice.

Genomic DNA Extraction:

Collect a small tail tip biopsy (~1-2 mm) from each mouse.

Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed

by phenol-chloroform extraction or isopropanol precipitation.[24]

Primer Design:
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Design three primers based on the specific knockout strategy. For a deletion model where

an exon is replaced by a neo cassette, the strategy is as follows[16]:

Forward Primer 1 (WT-Fwd): Binds to the genomic sequence that was deleted in the

knockout allele.

Forward Primer 2 (KO-Fwd): Binds within the inserted sequence (e.g., the neo

cassette).

Common Reverse Primer (Common-Rev): Binds to a genomic sequence downstream of

the targeted region, common to both alleles.

PCR Amplification:

Set up a PCR reaction for each DNA sample containing:

Genomic DNA (~50-100 ng)

All three primers

PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

Nuclease-free water

Include positive controls (known genotypes) and a no-template negative control.

Use a thermal cycler with the following general conditions (optimization may be required):

Initial Denaturation: 94°C for 3 min

30-35 Cycles of:

Denaturation: 94°C for 30 sec

Annealing: 55-65°C for 30 sec

Extension: 72°C for 1 min/kb

Final Extension: 72°C for 5 min
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Gel Electrophoresis:

Run the PCR products on a 1.5-2.0% agarose gel containing an intercalating dye (e.g.,

ethidium bromide or SYBR Safe).

Visualize the DNA bands under UV light.

Expected Results:

Wild-type (+/+): One band from the WT-Fwd and Common-Rev primers.

Homozygous (-/-): One band from the KO-Fwd and Common-Rev primers.

Heterozygous (+/-): Two bands, one corresponding to the wild-type allele and one to the

knockout allele.

Protocol 3: Confirmation of AHNAK Knockout by
Western Blotting
This protocol verifies the absence of AHNAK protein expression in knockout mice. Note that

due to the large size of AHNAK (~700 kDa), this procedure requires specific modifications.[25]

[26]

Protein Extraction:

Homogenize tissues (e.g., heart, lung) from wild-type, heterozygous, and knockout mice in

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to

pellet cellular debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

SDS-PAGE:

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10

minutes.
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Load equal amounts of protein (e.g., 30-50 µg) onto a low-percentage (4-6%) Tris-glycine

polyacrylamide gel. This is critical for resolving very large proteins.

Include a high-range molecular weight marker.

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Use a wet transfer system, and perform the transfer overnight at a low constant current

(e.g., 20-30 V) at 4°C to ensure efficient transfer of the large AHNAK protein.[27]

Immunodetection:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).

Incubate the membrane with a primary antibody specific for AHNAK (a list of validated

antibodies is available from commercial suppliers[28]) diluted in blocking buffer, typically

overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again as in the previous step.

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a

digital imager.

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading,

though this will require a separate gel or stripping and reprobing.

Expected Results:
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A band corresponding to ~700 kDa should be present in lanes with wild-type and

heterozygous samples.

This band should be absent in the homozygous knockout samples.

Protocol 4: Confirmation of AHNAK Knockout by
Immunohistochemistry (IHC)
This protocol confirms the absence of AHNAK protein in a tissue-specific context.

Tissue Preparation:

Harvest tissues from perfused mice and fix them in 4% paraformaldehyde or 10% neutral

buffered formalin.

Process the tissues and embed them in paraffin.

Cut 4-5 µm sections and mount them on charged glass slides.

Deparaffinization and Rehydration:

Dewax the sections in xylene and rehydrate through a graded series of ethanol to water.

[29][30]

Antigen Retrieval:

Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10

mM sodium citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath.

[29] Cool down to room temperature.

Staining Procedure:

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide

for 10-15 minutes.[30]

Rinse with PBS.
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Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat

serum) for 1 hour.[29]

Incubate the sections with the primary anti-AHNAK antibody overnight at 4°C.[31]

Wash with PBS.

Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash with PBS.

Apply a substrate-chromogen solution (e.g., DAB) and incubate until the desired color

intensity develops.

Rinse with water to stop the reaction.

Counterstaining and Mounting:

Lightly counterstain the sections with hematoxylin.

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Analysis:

Examine the slides under a microscope.

Expected Results: Specific staining for AHNAK should be visible in tissues from wild-type

mice, particularly in cell membranes and cytoplasm of epithelial and muscle cells[32][33],

but should be absent in tissues from homozygous knockout mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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